5-Methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Methyl-1H-indole-2-carbaldehyde is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds.
Synthesis Analysis
- Gold(I)-catalyzed cycloisomerization is an efficient method for preparing 1H-indole-2-carbaldehydes, as described by Kothandaraman et al. (2011) (Kothandaraman et al., 2011).
- Somei et al. (1986) highlight the impact of substituents on the pyrrole ring of 3-indolecarbaldehyde, affecting the regioselectivity of metalation (Somei et al., 1986).
Molecular Structure Analysis
- Barakat et al. (2017) conducted X-ray crystal diffraction and Hirshfeld surface analysis to understand the molecular structure of an indole derivative (Barakat et al., 2017).
Chemical Reactions and Properties
- The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols leads to the formation of new heterocyclic compounds, as reported by Vikrishchuk et al. (2019) (Vikrishchuk et al., 2019).
- Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities (Carrasco et al., 2020).
Physical Properties Analysis
- Kukuljan et al. (2016) synthesized and evaluated the crystal structures of substituted indole derivatives, providing insights into their physical properties (Kukuljan et al., 2016).
Chemical Properties Analysis
- Kossmehl et al. (1994) studied the aldol condensation reaction of 5-methylfuran-2-carbaldehyde, which can be related to understanding the chemical properties of similar indole derivatives (Kossmehl et al., 1994).
Scientific Research Applications
Nanocatalyzed Synthesis : Indole-3-carbaldehyde, closely related to 5-Methyl-1H-indole-2-carbaldehyde, is used in nanocatalyzed synthetic routes, particularly in the Knoevenagel condensation process. This method offers advantages in yield, reaction time, and environmental friendliness (Madan, 2020).
Crystal Structure and Interactions : The crystal structure and intermolecular interactions of indole derivatives are subjects of research. These studies contribute to the understanding of the physical and chemical properties of these compounds (Barakat et al., 2017).
Formation of Heterocyclic Compounds : Research on the reaction of indole-3-carbaldehydes with various reagents has led to the formation of new heterocyclic compounds, which are valuable in drug development and organic synthesis (Vikrishchuk et al., 2019).
Antibacterial Activities : Derivatives of indole-3-carbaldehyde have been studied for their antibacterial properties. This research is significant for developing new antimicrobial agents (Carrasco et al., 2020).
Fuel Cell Research : Novel indole derivatives have been synthesized and investigated for their electrochemical properties in the context of fuel cell applications. This work is crucial for developing sustainable energy technologies (Hamad et al., 2021).
Synthesis of Polycyclic Compounds : Indole-based compounds are used in the synthesis of polycyclic compounds like carbazoles and indoles, which have applications in various industrial and scientific fields (Guo et al., 2020).
Anticancer Research : Various indole derivatives have been synthesized and tested for their anticancer properties. This research contributes to the ongoing search for more effective cancer treatments (Fawzy et al., 2018).
Marine Natural Products : Indole derivatives have been isolated from marine sponges and investigated for their potential medicinal applications. This area of research explores the diversity of natural compounds in marine ecosystems (Abdjul et al., 2015).
Future Directions
Indole derivatives, including 5-Methyl-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They have attracted increasing attention in recent years due to their potential in the treatment of various disorders in the human body . Therefore, it is expected that the study and application of these compounds will continue to be a significant area of research in the future .
properties
IUPAC Name |
5-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQPHKBPSUZRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480300 | |
Record name | 5-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-60-1 | |
Record name | 5-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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